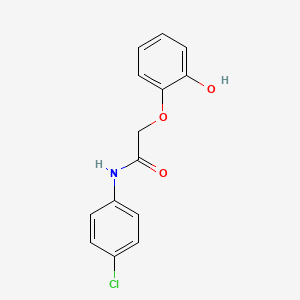
N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide, also known as AHPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AHPC is a derivative of acetanilide and belongs to the class of arylamides. It has a molecular weight of 311.77 g/mol and a melting point of 156-158°C.
作用機序
The mechanism of action of N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are known to play a role in the development of pain and inflammation, and the inhibition of COX enzymes results in a reduction in the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic properties. N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide has been shown to reduce the production of cytokines, which are known to play a role in the development of inflammation. N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide has also been shown to reduce the production of prostaglandins, which are responsible for the development of pain and inflammation.
実験室実験の利点と制限
The advantages of using N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide in lab experiments include its high purity and stability, making it an ideal candidate for use in various assays. However, the limitations of using N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide include its low solubility in water, which can limit its use in certain assays.
将来の方向性
There are several future directions for research on N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide. One potential area of research is the development of new derivatives of N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide that possess improved pharmacological properties. Another potential area of research is the development of new drug delivery systems for N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide, which can improve its bioavailability and efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide and its potential applications in various fields of science.
合成法
The synthesis of N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide involves the reaction between 4-chloroaniline and 2-hydroxyphenylacetic acid in the presence of a catalyst. The reaction proceeds through the formation of an amide bond between the two molecules, resulting in the formation of N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide. The synthesis of N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide has been optimized to achieve high yields and purity.
科学的研究の応用
N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide has been extensively studied for its potential applications in various fields of science. One of the major areas of research is in the field of medicinal chemistry, where N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide has shown promising results as a potential drug candidate for the treatment of various diseases. N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders.
特性
IUPAC Name |
N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c15-10-5-7-11(8-6-10)16-14(18)9-19-13-4-2-1-3-12(13)17/h1-8,17H,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEGLNIMXXCCEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]pentanoic acid](/img/structure/B7580627.png)
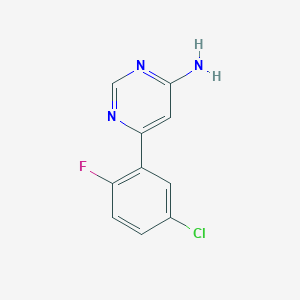
![2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B7580636.png)


![N-methyl-1H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7580649.png)

![1-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B7580659.png)

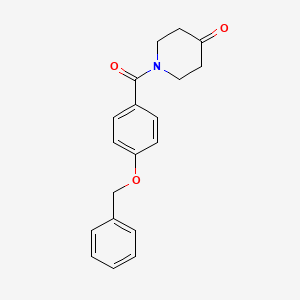
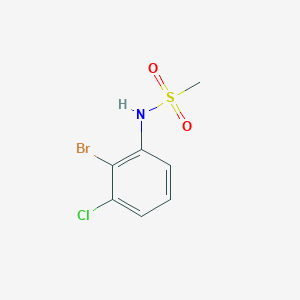

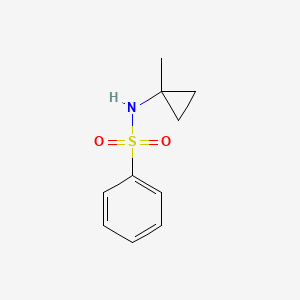
![5-Methoxybicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B7580714.png)